2-[[2,2,2-trichloro-1-[(2-methyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester
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Overview
Description
2-[[2,2,2-trichloro-1-[(2-methyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester is a thiophenecarboxylic acid.
Scientific Research Applications
Heterocyclic Compound Synthesis
Studies such as those by Kucherenko et al. (2008) and Dovlatyan et al. (2004) explore the synthesis of heterocyclic compounds, including thienopyrimidinones and thiazolecarboxylic acid derivatives. These works demonstrate the methodologies for creating complex molecules with potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The synthesis processes often involve condensation reactions, cyclization, and functional group transformations, which are fundamental in developing new compounds with desired properties (Kucherenko et al., 2008) (Dovlatyan et al., 2004).
Structural and Spectroscopic Studies
Research like that by Şahin et al. (2014) involves detailed structural and spectroscopic analysis of compounds, providing insights into their molecular configurations, bonding, and interactions. Such studies are crucial for understanding the chemical behavior and potential applications of new compounds in various fields, including drug design and material science (Şahin et al., 2014).
Biological Activity Investigations
Compounds with heterocyclic structures often exhibit significant biological activities. Studies by Özil et al. (2015) and Mabkhot et al. (2017) investigate the antimicrobial, anti-lipase, and antiurease activities of synthesized heterocyclic compounds. These findings highlight the potential of such molecules in developing new therapeutic agents and in agricultural and industrial applications (Özil et al., 2015) (Mabkhot et al., 2017).
properties
Product Name |
2-[[2,2,2-trichloro-1-[(2-methyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester |
---|---|
Molecular Formula |
C16H21Cl3N2O3S |
Molecular Weight |
427.8 g/mol |
IUPAC Name |
ethyl 2-[[2,2,2-trichloro-1-(2-methylpropanoylamino)ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H21Cl3N2O3S/c1-4-24-14(23)11-9-6-5-7-10(9)25-13(11)21-15(16(17,18)19)20-12(22)8(2)3/h8,15,21H,4-7H2,1-3H3,(H,20,22) |
InChI Key |
LUVINOPLWTUFRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(C(Cl)(Cl)Cl)NC(=O)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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